REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH2:15]([C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1)[CH2:16][CH2:17][CH2:18][CH3:19].Cl.N[OH:29]>O>[CH2:15]([C:20]1[CH:26]=[C:25]2[C:23](=[CH:22][CH:21]=1)[NH:24][C:2](=[O:29])[C:3]2=[O:5])[CH2:16][CH2:17][CH2:18][CH3:19] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
475 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised
|
Type
|
TEMPERATURE
|
Details
|
until reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The solid residue was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 500 ml ethyl acetate
|
Type
|
WASH
|
Details
|
washed three times with 200 ml water
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
ADDITION
|
Details
|
the residue, mainly containing compound 14, was slowly added to an ice cooled beaker
|
Type
|
ADDITION
|
Details
|
containing 100 ml concentrated sulphuric acid
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
ADDITION
|
Details
|
After all compound 14 was added
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
TEMPERATURE
|
Details
|
by heating at 80° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
1000 g Ice was added
|
Type
|
FILTRATION
|
Details
|
the formed solid was filtered
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 300 ml ethyl acetate
|
Type
|
WASH
|
Details
|
This solution was washed three times with 200 ml water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (Acros Silicagel 0.060-0.200 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C=1C=C2C(C(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |